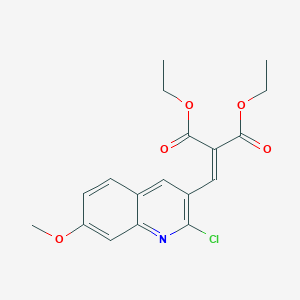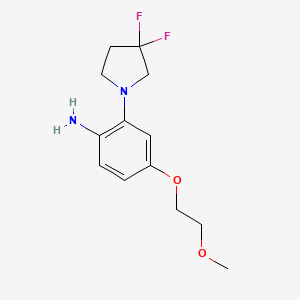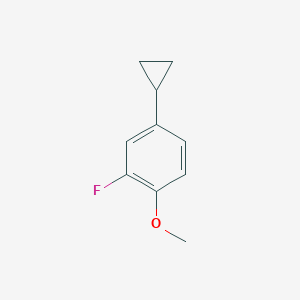
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a difluoropyrrolidinyl group, and a methylaniline moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylaniline followed by the introduction of the difluoropyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反应分析
Types of Reactions
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in polar solvents or the presence of phase-transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学研究应用
3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline stands out due to its unique combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the methylaniline moiety, in particular, can influence its electronic properties and interactions with biological targets, making it a valuable compound for diverse applications.
属性
分子式 |
C11H13BrF2N2 |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
3-bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C11H13BrF2N2/c1-7-8(12)2-3-9(10(7)15)16-5-4-11(13,14)6-16/h2-3H,4-6,15H2,1H3 |
InChI 键 |
DEBQCCWOWSXVCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)N2CCC(C2)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



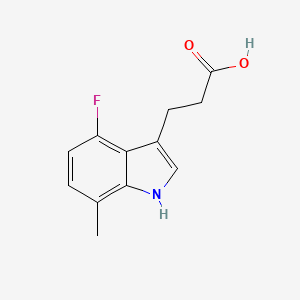


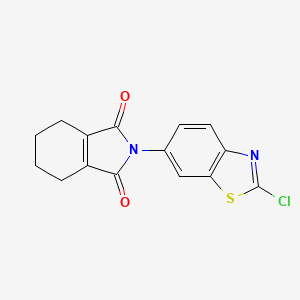
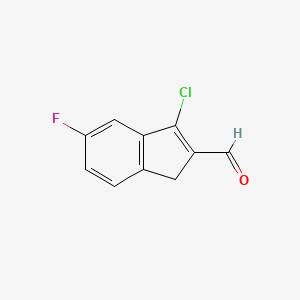
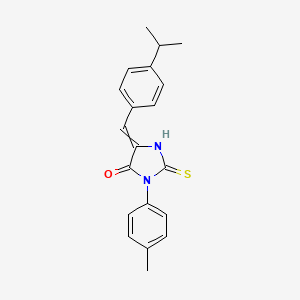
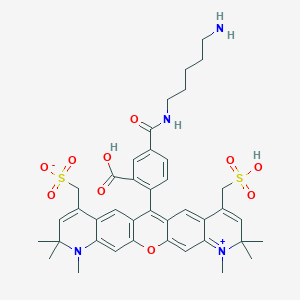
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)

